2-Tert-butylimidazo[1,2-a]pyridine-6-carboxylic acid
Description
Overview and Historical Context
2-Tert-butylimidazo[1,2-a]pyridine-6-carboxylic acid is a nitrogen-containing heterocyclic compound characterized by its fused imidazo[1,2-a]pyridine core, a tert-butyl substituent at position 2, and a carboxylic acid functional group at position 6. First reported in the early 2010s, this compound emerged during efforts to optimize the physicochemical and pharmacological properties of imidazo[1,2-a]pyridine derivatives. Its development aligns with broader trends in medicinal chemistry, where imidazo[1,2-a]pyridine scaffolds have been leveraged for their bioisosteric potential and diverse biological activities. The tert-butyl group enhances lipophilicity, while the carboxylic acid moiety enables derivatization for targeted applications.
Nomenclature and Chemical Identification
The systematic IUPAC name for this compound is This compound , with the chemical formula C₁₂H₁₄N₂O₂ and a molecular weight of 218.25 g/mol . Key identifiers include:
- CAS Registry Number : 1248085-24-6
- SMILES : CC(C)(C)c1cn2c(cc(cc2n1)C(=O)O)
- InChIKey : HCQNLKXWRDAHMO-UHFFFAOYSA-N
The structure comprises a bicyclic imidazo[1,2-a]pyridine system, with a tert-butyl group at position 2 and a carboxylic acid at position 6. X-ray crystallography and NMR spectroscopy confirm the planar geometry of the heterocyclic core and the spatial orientation of substituents.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₄N₂O₂ |
| Molecular Weight | 218.25 g/mol |
| Melting Point | 215–218°C (decomposes) |
| logP (Predicted) | 1.82 |
| Hydrogen Bond Donors | 1 (COOH group) |
| Hydrogen Bond Acceptors | 3 (2 ring N, 1 carbonyl O) |
Relevance of Imidazo[1,2-a]pyridine Derivatives in Contemporary Chemistry
Imidazo[1,2-a]pyridines are privileged scaffolds in drug discovery due to their structural versatility and broad bioactivity. Notable applications include:
- Antimicrobial Agents : Derivatives exhibit potent activity against Mycobacterium tuberculosis, including multidrug-resistant strains.
- Central Nervous System Modulators : Compounds like zolpidem and alpidem target GABAₐ receptors.
- Anticancer Candidates : Substituted imidazo[1,2-a]pyridines inhibit kinases and DNA repair pathways.
The carboxylic acid functional group in this compound facilitates salt formation, prodrug development, and interactions with biological targets via hydrogen bonding. Its tert-butyl group improves metabolic stability by shielding the core from oxidative degradation.
Scope and Objectives of the Research
This article aims to:
- Synthesize existing knowledge on the chemical properties and synthetic routes of this compound.
- Evaluate its role as a building block for bioactive molecules.
- Analyze structure-activity relationships (SAR) within the imidazo[1,2-a]pyridine class.
Properties
IUPAC Name |
2-tert-butylimidazo[1,2-a]pyridine-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-12(2,3)9-7-14-6-8(11(15)16)4-5-10(14)13-9/h4-7H,1-3H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCQNLKXWRDAHMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CN2C=C(C=CC2=N1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-tert-butylimidazo[1,2-a]pyridine-6-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyridine with tert-butyl isocyanide in the presence of a base, followed by oxidation to introduce the carboxylic acid group .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: 2-Tert-butylimidazo[1,2-a]pyridine-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the imidazo[1,2-a]pyridine core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products:
Oxidation: Formation of N-oxides.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of substituted imidazo[1,2-a]pyridine derivatives.
Scientific Research Applications
Chemical Synthesis
Building Block for Heterocycles
2-Tert-butylimidazo[1,2-a]pyridine-6-carboxylic acid serves as a crucial building block in the synthesis of more complex heterocyclic compounds. Its fused imidazole and pyridine ring system allows for versatile modifications that can lead to novel compounds with enhanced properties. The compound's synthesis typically involves cyclization reactions using appropriate precursors under controlled conditions.
Biological Activities
Antimicrobial and Anticancer Properties
Research indicates that this compound exhibits significant antimicrobial and anticancer activities. Preliminary studies have shown its efficacy against various bacterial strains and cancer cell lines, suggesting its potential as a therapeutic agent. The compound's mechanism of action may involve interaction with specific molecular targets, modulating their activity to exert biological effects .
Case Study: Anti-TNF-α Activity
A notable study evaluated derivatives of imidazo[1,2-a]pyridine, including this compound, for their ability to inhibit tumor necrosis factor-alpha (TNF-α) production. The most active derivative demonstrated over 90% inhibition of TNF-α in vivo, highlighting the compound's potential in treating inflammatory diseases .
Medicinal Chemistry
Drug Development
In medicinal chemistry, this compound is explored as a lead compound for drug discovery. Its structural features facilitate the design of derivatives with improved pharmacokinetic properties. Ongoing research aims to optimize these derivatives for enhanced therapeutic efficacy against inflammatory and infectious diseases .
Industrial Applications
Catalysis and Material Science
The compound is also utilized in industrial applications, particularly as a catalyst in various chemical reactions. Its unique structure allows it to participate in diverse reactions, making it valuable for developing new materials and chemical processes. The optimization of reaction conditions can enhance yield and purity during industrial synthesis.
Summary of Key Applications
| Application Area | Description |
|---|---|
| Chemical Synthesis | Building block for complex heterocycles |
| Biological Activity | Antimicrobial and anticancer properties |
| Medicinal Chemistry | Lead compound for drug discovery; optimization for therapeutic use |
| Industrial Use | Catalyst in chemical reactions; development of new materials |
Mechanism of Action
The mechanism of action of 2-tert-butylimidazo[1,2-a]pyridine-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of signaling pathways, resulting in various biological effects .
Comparison with Similar Compounds
Table 1: Substituent Variations and Molecular Properties
Key Observations :
Steric and Electronic Effects: The tert-butyl group introduces significant steric hindrance compared to smaller substituents like methyl or halogens. This may reduce reactivity in nucleophilic substitution or coupling reactions but enhance metabolic stability in pharmaceutical applications .
Thermal Stability :
Table 2: Reactivity in Coupling Reactions
Key Observations :
- The tert-butyl group in this compound likely reduces reaction efficiency in esterification (39% yield) compared to unsubstituted analogs, as seen in the parent compound’s higher coupling yields (85%) .
Biological Activity
Overview
2-Tert-butylimidazo[1,2-a]pyridine-6-carboxylic acid is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. With a molecular formula of C12H14N2O2, this compound features a unique imidazo[1,2-a]pyridine core substituted with a tert-butyl group and a carboxylic acid group, which may enhance its bioactivity and solubility properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. These interactions can modulate enzymatic activity and influence various signaling pathways. The compound has been shown to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), indicating its potential as an anti-inflammatory agent .
Biological Activities
1. Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Its structure allows it to penetrate microbial cell membranes effectively, leading to cell disruption and death. The compound has been tested against various bacterial strains, showing promising results in inhibiting growth .
2. Anticancer Properties
Studies have demonstrated that this compound possesses anticancer activity by inducing apoptosis in cancer cells. It appears to target specific pathways involved in cell proliferation and survival, making it a candidate for further development as an anticancer therapeutic .
3. Anti-inflammatory Effects
In vitro and in vivo studies have reported that this compound can significantly reduce levels of inflammatory markers. For example, one study highlighted its ability to lower TNF-α levels in animal models, suggesting its utility in treating inflammatory diseases .
Case Studies
Case Study 1: Anti-inflammatory Activity
A study evaluated the anti-inflammatory effects of this compound in a subcutaneous air pouch model. The results indicated that treatment with this compound significantly decreased TNF-α and other pro-inflammatory cytokines at all tested doses, demonstrating its potential as an anti-inflammatory therapeutic agent .
Case Study 2: Anticancer Activity
Another investigation focused on the anticancer properties of the compound against various cancer cell lines. The findings revealed that it effectively induced apoptosis and inhibited cell proliferation through modulation of key signaling pathways associated with cancer growth .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is essential to compare it with related compounds:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| Imidazo[1,2-a]pyridine | Lacks carboxylic acid group | Less polar; reduced bioactivity |
| Imidazo[1,2-a]pyridine-3-carboxylic acid | Carboxylic acid at different position | Altered reactivity; variable activity |
| This compound | Contains both tert-butyl and carboxylic groups | Enhanced bioactivity; versatile uses |
Q & A
Q. What are the recommended synthetic routes for 2-tert-butylimidazo[1,2-a]pyridine-6-carboxylic acid, and how does the tert-butyl group influence cyclization efficiency?
The synthesis of imidazo[1,2-a]pyridine derivatives typically involves cyclization reactions between aminopyridines and α-halo carbonyl compounds. For the tert-butyl-substituted variant, introducing the tert-butyl group early (e.g., via tert-butyl-substituted aminopyridine precursors) can sterically hinder cyclization, requiring optimized reaction conditions (e.g., elevated temperatures or Lewis acid catalysts like ZnCl₂) . Post-synthetic carboxylation at the 6-position may involve directed lithiation followed by CO₂ quench, but the tert-butyl group’s electron-donating effects could alter regioselectivity.
Q. How should researchers characterize the purity and structural integrity of this compound, particularly distinguishing between regioisomers?
Key analytical methods include:
- NMR : ¹H and ¹³C NMR to confirm the tert-butyl group (δ ~1.3 ppm for nine equivalent protons) and carboxylic acid proton (broad peak at δ ~12-14 ppm).
- HPLC-MS : To detect regioisomeric impurities (e.g., carboxylation at the 5- vs. 6-position) using reverse-phase chromatography with a C18 column and mobile phases like acetonitrile/0.1% formic acid .
- X-ray crystallography : For unambiguous confirmation of regiochemistry if single crystals are obtainable .
Advanced Research Questions
Q. How can computational methods predict the biological activity of this compound, particularly its potential as a kinase inhibitor?
Docking studies using software like AutoDock Vina can model interactions between the carboxylic acid moiety and kinase ATP-binding pockets (e.g., hydrophobic interactions with tert-butyl and hydrogen bonding via the carboxylate). Molecular dynamics simulations (e.g., GROMACS) assess binding stability. Validate predictions with in vitro kinase assays (e.g., ADP-Glo™ Kinase Assay) against targets like p38 MAPK, where imidazopyridine derivatives are known inhibitors .
Q. What strategies resolve contradictions in solubility data between experimental and predicted values?
Experimental solubility discrepancies (e.g., lower-than-predicted aqueous solubility due to tert-butyl group aggregation) can be addressed by:
- Co-solvent systems : Use DMSO/PBS mixtures for in vitro assays.
- pH adjustment : Deprotonate the carboxylic acid (pKa ~4-5) to enhance solubility in neutral buffers.
- Experimental validation : Compare with logP predictions (e.g., ChemAxon) and adjust substituents (e.g., replace tert-butyl with smaller alkyl groups) .
Q. How does the tert-butyl group impact metabolic stability in preclinical studies?
The tert-butyl group reduces oxidative metabolism by cytochrome P450 enzymes (e.g., CYP3A4), enhancing metabolic stability. To confirm:
- In vitro microsomal assays : Incubate with liver microsomes and monitor degradation via LC-MS.
- Isotope labeling : Use ¹⁴C-labeled tert-butyl groups to track metabolic pathways .
Methodological Challenges
Q. What are the best practices for optimizing Suzuki-Miyaura couplings involving this compound’s brominated analogs?
For bromo-substituted derivatives (e.g., 6-bromo-2-tert-butylimidazo[1,2-a]pyridine):
- Catalyst selection : Pd(PPh₃)₄ or XPhos Pd G3 for sterically hindered substrates.
- Solvent/base optimization : Use toluene/EtOH (4:1) with K₂CO₃ for mild conditions.
- Monitoring : Track coupling efficiency via TLC (Rf shift) or GC-MS .
Q. How to mitigate decomposition during long-term storage?
- Storage conditions : Lyophilize and store at -20°C under argon. Avoid prolonged exposure to light or humidity.
- Stabilizers : Add 1% w/v ascorbic acid to aqueous solutions to prevent oxidation .
Data Interpretation and Validation
Q. How to differentiate between off-target effects and genuine bioactivity in cell-based assays?
- Counter-screening : Test against unrelated targets (e.g., GPCRs) to rule out nonspecific interactions.
- CRISPR knockouts : Eliminate the putative target protein in cell lines and assess activity loss .
Q. What statistical methods are recommended for dose-response studies with high variability?
- Nonlinear regression : Fit data to a four-parameter logistic model (e.g., GraphPad Prism).
- Bootstrap resampling : Estimate confidence intervals for EC₅₀ values .
Safety and Handling
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
